molecular formula C14H12N2O4 B5064941 N-allyl-5-(4-nitrophenyl)-2-furamide

N-allyl-5-(4-nitrophenyl)-2-furamide

Cat. No. B5064941
M. Wt: 272.26 g/mol
InChI Key: HLBSMQCLYMAFHY-UHFFFAOYSA-N
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Description

N-allyl-5-(4-nitrophenyl)-2-furamide, also known as ANF, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANF belongs to the family of furan derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-allyl-5-(4-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-5-(4-nitrophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-allyl-5-(4-nitrophenyl)-2-furamide may also modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
N-allyl-5-(4-nitrophenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-allyl-5-(4-nitrophenyl)-2-furamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In animal models, N-allyl-5-(4-nitrophenyl)-2-furamide has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. N-allyl-5-(4-nitrophenyl)-2-furamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-allyl-5-(4-nitrophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-allyl-5-(4-nitrophenyl)-2-furamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving N-allyl-5-(4-nitrophenyl)-2-furamide.

Future Directions

There are several future directions for research involving N-allyl-5-(4-nitrophenyl)-2-furamide. One area of interest is the development of N-allyl-5-(4-nitrophenyl)-2-furamide-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the investigation of N-allyl-5-(4-nitrophenyl)-2-furamide as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-allyl-5-(4-nitrophenyl)-2-furamide and its potential interactions with other molecules and pathways.

Synthesis Methods

N-allyl-5-(4-nitrophenyl)-2-furamide can be synthesized by the reaction of 5-(4-nitrophenyl)-2-furoic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-allyl-5-(4-nitrophenyl)-2-furamide as a yellow crystalline solid with a melting point of 121-123°C and a purity of over 98%.

Scientific Research Applications

N-allyl-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit cytotoxic activity against cancer cells, antimicrobial activity against bacterial and fungal strains, and anti-inflammatory activity in animal models. N-allyl-5-(4-nitrophenyl)-2-furamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

IUPAC Name

5-(4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-9-15-14(17)13-8-7-12(20-13)10-3-5-11(6-4-10)16(18)19/h2-8H,1,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBSMQCLYMAFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-(4-nitrophenyl)-2-furamide

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